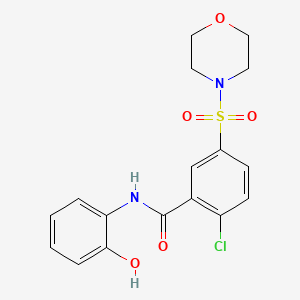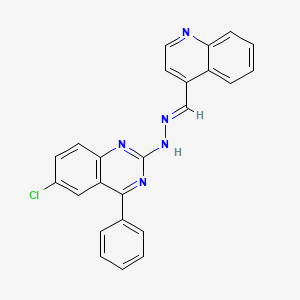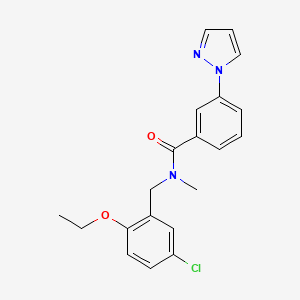![molecular formula C10H13N5O2 B5564623 N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, also known as ETAP, is a novel compound that has gained significant attention in the field of medicinal chemistry. ETAP has shown promising results in various scientific research applications, including as an anti-inflammatory, anticancer, and antiviral agent.
科学研究应用
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown promising results in various scientific research applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus.
作用机制
The mechanism of action of N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 and histone deacetylases. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus and influenza virus.
实验室实验的优点和局限性
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in lab experiments. Its mechanism of action is not yet fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide. One area of research could be to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Additionally, research could be conducted to determine the optimal dosage and administration route for N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in various scientific research applications. Furthermore, research could be conducted to investigate the potential of N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide as a treatment for viral infections, particularly in light of its antiviral activity against several viruses. Overall, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown promising results in various scientific research applications, and further research is warranted to fully understand its potential as a therapeutic agent.
合成方法
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can be synthesized using a multistep process that involves the reaction of 5-methyl-7-nitro[1,2,4]triazolo[1,5-a]pyrimidine with ethyl acetate in the presence of a reducing agent. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide.
属性
IUPAC Name |
N-(6-ethyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-7-5(2)11-10-13-9(12-6(3)16)14-15(10)8(7)17/h4H2,1-3H3,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYPJYFDBQWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Ethyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5564544.png)


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5564573.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5564588.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)

![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)
![5-[(9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5564628.png)

![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)
![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)